3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride
CAS No.: 1185310-12-6
Cat. No.: VC8055973
Molecular Formula: C11H16ClN3O3
Molecular Weight: 273.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185310-12-6 |
---|---|
Molecular Formula | C11H16ClN3O3 |
Molecular Weight | 273.71 g/mol |
IUPAC Name | 3-nitro-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride |
Standard InChI | InChI=1S/C11H15N3O3.ClH/c15-14(16)10-4-2-6-13-11(10)17-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2;1H |
Standard InChI Key | MJHBMBSYHUJYMM-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)COC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Canonical SMILES | C1CC(CNC1)COC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s structure consists of a pyridine ring substituted at the 2-position with a piperidin-3-ylmethoxy group and at the 3-position with a nitro group, forming a hydrochloride salt. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 1185310-12-6 | |
Molecular Formula | ||
Molecular Weight | 273.72 g/mol | |
Purity | ≥98% | |
Appearance | Solid (exact form unspecified) |
The hydrochloride salt enhances solubility in polar solvents, a critical feature for biological testing .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via nucleophilic substitution or coupling reactions. A plausible pathway involves:
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Etherification: Reaction of 3-nitro-2-chloropyridine with piperidin-3-ylmethanol under basic conditions to form the methoxy linkage .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Patent US6258955B1 highlights hydrogenation techniques for analogous piperidine-pyridine systems, suggesting catalytic methods (e.g., RuO₂) could optimize yield and reduce byproducts like N-methylated derivatives .
Industrial-Scale Considerations
High catalyst loading (≥0.15 g metal/mole substrate) and elevated hydrogen pressures (≥500 psig) are critical for scalability . Solvent systems containing amines (e.g., piperidine) suppress undesired N-methylation, achieving >90% selectivity in related syntheses .
Parameter | Recommendation | Source |
---|---|---|
PPE | Gloves, lab coat, eye protection | |
Ventilation | Use fume hood | |
First Aid (Skin Contact) | Wash with soap/water; seek medical help | |
Disposal | Follow hazardous waste protocols |
No specific toxicity data are available, but its structural similarity to bioactive molecules warrants caution .
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